molecular formula C18H21NO3 B495880 N-isopropyl-3-(2-phenoxyethoxy)benzamide

N-isopropyl-3-(2-phenoxyethoxy)benzamide

Número de catálogo: B495880
Peso molecular: 299.4g/mol
Clave InChI: PMAKGYOAJGWGHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Isopropyl-3-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by an isopropyl group attached to the amide nitrogen and a 2-phenoxyethoxy substituent at the 3-position of the benzamide core. The 2-phenoxyethoxy group may influence solubility, binding affinity, and metabolic stability compared to other substituents, though specific data on this compound remain absent in the literature reviewed here.

Propiedades

Fórmula molecular

C18H21NO3

Peso molecular

299.4g/mol

Nombre IUPAC

3-(2-phenoxyethoxy)-N-propan-2-ylbenzamide

InChI

InChI=1S/C18H21NO3/c1-14(2)19-18(20)15-7-6-10-17(13-15)22-12-11-21-16-8-4-3-5-9-16/h3-10,13-14H,11-12H2,1-2H3,(H,19,20)

Clave InChI

PMAKGYOAJGWGHT-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2

SMILES canónico

CC(C)NC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares N-isopropyl-3-(2-phenoxyethoxy)benzamide to key benzamide derivatives from the evidence, focusing on structural variations, biological targets, and functional outcomes.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents (Position) Target/Application Key Findings Reference IDs
This compound 3-(2-Phenoxyethoxy), N-isopropyl Hypothetical PDE4/SHP2 inhibitor No direct data; inferred potential based on structural analogs. N/A
FCPR03 (N-Isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide) 3-(Cyclopropylmethoxy), 4-difluoromethoxy PDE4 inhibitor (antidepressant) IC₅₀ = 3.1 nM for PDE4; enhances dendritic spine density in CUMS mice .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl, N-(2-hydroxy-1,1-dimethylethyl) Metal-catalyzed C–H bond activation Acts as an N,O-bidentate directing group; no reported pharmacological activity.
SBI-9639 ((Z)-N-isopropyl-3-(5-((3-oxobenzo[b]thiophen-2-ylidene)methyl)furan-2-yl)benzamide) 3-(Furan-thiophenone), N-isopropyl SHP2 inhibitor (anticancer) Targets oncogenic SHP2 in leukemia; LC–MS [M+H]⁺ = 433 .

Pharmacological Activity and Mechanism

  • FCPR03 :

    • PDE4 Inhibition : Demonstrates potent inhibition (IC₅₀ = 3.1 nM) of PDE4 catalytic domains, reducing depressive-like behaviors in mice via cAMP/PKA/Akt/GSK-3β pathway activation .
    • Neuroplasticity Enhancement : Increases dendritic spine density (Figure 5), synaptic proteins (PSD95, synapsin 1; Figure 6), and dendritic branching (Figure 4) in stressed mice.
    • Low Emetic Risk : Unlike rolipram, FCPR03 shows minimal emetic side effects due to selective PDE4B binding .
  • SBI-9639: Targets SHP2 phosphatase in leukemia, disrupting oncogenic signaling. Structural features (furan-thiophenone group) enable π-π stacking interactions critical for binding .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

    • Lacks pharmacological activity; used as a directing group in synthetic chemistry for C–H functionalization .

Substituent Effects on Bioactivity

  • Oxygenated Side Chains: FCPR03’s cyclopropylmethoxy and difluoromethoxy groups enhance PDE4 affinity and blood-brain barrier penetration . The hypothetical 2-phenoxyethoxy group in the query compound may improve solubility but could reduce metabolic stability compared to smaller substituents.
  • Aromatic Modifications: SBI-9639’s furan-thiophenone moiety enables selective SHP2 inhibition, whereas FCPR03’s difluoromethoxy group optimizes PDE4 binding .

Behavioral and Molecular Outcomes (FCPR03 vs. Rolipram)

  • Antidepressant Efficacy :

    • FCPR03 (0.5–1.0 mg/kg) restores sucrose preference (Figure 2C) and reduces immobility in forced swim/tail suspension tests (Figure 2D-E), comparable to rolipram but with fewer side effects .
    • Upregulates p-Akt and p-GSK-3β, critical for neuroprotection (Figure 8).
  • Safety Profile :

    • Rolipram induces emesis via PDE4D inhibition, whereas FCPR03’s selectivity for PDE4B minimizes this risk .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.